molecular formula C9H7FN2 B2756334 4-fluoro-5-phenyl-1H-pyrazole CAS No. 942610-35-7

4-fluoro-5-phenyl-1H-pyrazole

Cat. No.: B2756334
CAS No.: 942610-35-7
M. Wt: 162.167
InChI Key: RFSKMSUCECRGSS-UHFFFAOYSA-N
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Description

4-Fluoro-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Future Directions

The development of new antimicrobial drugs is needed due to the rapid growth in global antimicrobial resistance. Thus, the synthesis of novel pyrazole derivatives, including “4-fluoro-5-phenyl-1H-pyrazole”, is an important area of research . Future studies may focus on improving the synthesis methods and exploring the potential applications of “this compound” in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-5-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of 4-fluorophenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions can yield this compound .

Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles. This reaction can be catalyzed by various metal catalysts, such as copper or palladium, under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and oxidative aromatization has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-phenyl-1H-pyrazole is unique due to the presence of both a fluorine atom and a phenyl group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the phenyl group contributes to its biological activity .

Properties

IUPAC Name

4-fluoro-5-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSKMSUCECRGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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